2,6-Dimethoxybenzoyl chloride

Overview

Description

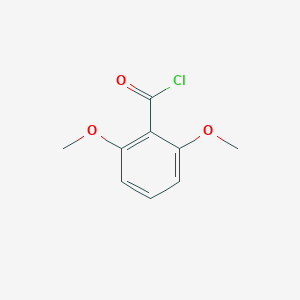

2,6-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C₉H₉ClO₃. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzoyl chloride can be synthesized through the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction is as follows:

2,6-Dimethoxybenzoic acid+Thionyl chloride→2,6-Dimethoxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation to remove impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethoxybenzoic acid.

Reduction: It can be reduced to 2,6-dimethoxybenzaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Amines and Alcohols: For substitution reactions, common reagents include primary and secondary amines, as well as alcohols, under basic conditions.

Water: Hydrolysis typically occurs in aqueous acidic or basic conditions.

Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products:

Amides and Esters: Formed from substitution reactions.

2,6-Dimethoxybenzoic Acid: Formed from hydrolysis.

2,6-Dimethoxybenzaldehyde: Formed from reduction.

Scientific Research Applications

Synthesis of Antibiotics

One of the primary applications of 2,6-dimethoxybenzoyl chloride is in the synthesis of semisynthetic penicillins. It acts as an acylating agent in the production of antibiotics such as methicillin and ampicillin. The compound facilitates the formation of the β-lactam ring structure essential for antibiotic activity.

Case Study : A patent describes a method for synthesizing methicillin using this compound as an acylating agent, achieving yields between 68-80% . This method highlights its efficiency in producing high-purity penicillins.

Antimalarial Drug Development

Research has demonstrated that derivatives of artemisinin can be synthesized using this compound. These compounds have shown promising antimalarial activity, essential for addressing drug resistance in malaria treatments.

Case Study : A study reported the synthesis of two-carbon linked artemisinin-derived dimers using this compound, which exhibited significant efficacy against Plasmodium berghei in animal models . This highlights the compound's role in developing new antimalarial therapies.

Agrochemical Applications

This compound is also utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its ability to modify biological activity makes it a valuable intermediate in pesticide formulations.

Example : The compound can be used to synthesize herbicides that target specific plant enzymes, enhancing selectivity and reducing environmental impact.

Material Science

In material science, this compound serves as a photoinitiator in polymerization processes. Its application in UV-curable coatings and adhesives has gained attention due to its efficiency in initiating polymerization under UV light.

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of penicillins | Key acylating agent |

| Antimalarial Drugs | Synthesis of artemisinin derivatives | Promising efficacy against malaria |

| Agrochemicals | Synthesis of selective herbicides | Reduces environmental impact |

| Material Science | Photoinitiator for UV-curable materials | Enhances polymerization efficiency |

Mechanism of Action

The mechanism of action of 2,6-dimethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of various compounds where the acyl group is introduced into the molecular framework .

Comparison with Similar Compounds

2,4-Dimethoxybenzoyl Chloride: Similar in structure but differs in the position of the methoxy groups.

2,6-Dimethylbenzoyl Chloride: Similar in structure but has methyl groups instead of methoxy groups.

2,5-Dimethoxybenzoyl Chloride: Similar in structure but differs in the position of the methoxy groups.

Uniqueness: 2,6-Dimethoxybenzoyl chloride is unique due to the specific positioning of its methoxy groups, which influences its reactivity and the types of products it forms. This positioning makes it particularly useful in the synthesis of compounds where steric and electronic effects are crucial .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 2,6-Dimethoxybenzoyl chloride?

Methodology :

- Starting Material : Derived from 2,6-dimethoxybenzoic acid via chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically proceeds under anhydrous conditions with catalytic dimethylformamide (DMF) to enhance reactivity.

- Reaction Conditions : Reflux at 70–80°C for 4–6 hours under inert gas (N₂/Ar) to prevent hydrolysis .

- Workup : Excess SOCl₂ is removed under reduced pressure, and the crude product is purified via distillation or recrystallization using non-polar solvents (e.g., hexane).

Safety Note : Conduct reactions in a fume hood due to HCl gas evolution. Use glassware resistant to corrosive reagents .

Q. What precautions are necessary when handling this compound in experimental settings?

Critical Measures :

- Personal Protective Equipment (PPE) : Impervious gloves (nitrile/neoprene), chemical goggles, and lab coats. Respiratory protection (N95 mask) is required if aerosolization occurs .

- Ventilation : Use fume hoods for all procedures to mitigate inhalation risks.

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water to prevent exothermic reactions .

- Storage : Keep in airtight containers under inert gas, away from moisture and bases .

Q. How should this compound be purified after synthesis?

Purification Strategies :

- Distillation : Vacuum distillation (boiling point ~150–160°C at 10 mmHg) to isolate the pure chloride.

- Recrystallization : Use hexane or toluene at low temperatures (0–5°C) to minimize decomposition.

- Quality Control : Verify purity via thin-layer chromatography (TLC) with UV detection or ¹H NMR (δ 3.8–4.0 ppm for methoxy groups) .

Advanced Research Questions

Q. How does this compound participate in the synthesis of β-lactam antibiotics like methicillin?

Mechanistic Insight :

- Reaction with 6-APA : this compound reacts with 6-aminopenicillanic acid (6-APA) in anhydrous dichloromethane (DCM) or THF. Triethylamine (Et₃N) is added to scavenge HCl.

- Conditions : Stir at 0–5°C for 2 hours, followed by room temperature for 12–24 hours. The methoxy groups enhance steric protection of the β-lactam ring, improving antibiotic stability .

- Isolation : Extract the product into ethyl acetate, wash with dilute HCl to remove unreacted reagents, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies optimize esterification reactions using this compound under anhydrous conditions?

Optimization Techniques :

- Solvent Selection : Use aprotic solvents (e.g., DCM, THF) to avoid side reactions.

- Base Choice : Et₃N or 4-dimethylaminopyridine (DMAP) accelerates acylation by absorbing HCl.

- Temperature Control : Reflux (40–50°C) for rapid kinetics, but monitor for decomposition via TLC.

- Substrate Activation : Pre-activate alcohols with molecular sieves (3Å) to ensure anhydrous conditions .

Example : Esterification of dibenzyl tartrate achieves >85% yield after 24 hours at reflux .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Analytical Workflow :

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., methoxy protons at δ 3.8–4.0 ppm; carbonyl carbon at ~165–170 ppm).

- FT-IR : Detect C=O stretch (~1770 cm⁻¹) and C-O (methoxy) bands (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ m/z ≈ 215.03).

- X-ray Crystallography : Resolve steric effects of the 2,6-dimethoxy groups in crystalline derivatives .

Properties

IUPAC Name |

2,6-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXRPDJVAUCBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062099 | |

| Record name | Benzoyl chloride, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989-53-3 | |

| Record name | 2,6-Dimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VD6YG0B0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.